5-methyl-7-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)imidazo[5,1-f][1,2,4]triazin-2-amine
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Overview
Description
GW837331X is a small molecule inhibitor that targets Unc-51-like autophagy-activating kinase 1 (ULK1). This compound has been identified as a potent inhibitor of autophagy, a cellular process that removes damaged components of cells and recycles them as biochemical building blocks. Autophagy is crucial for cellular homeostasis and survival under stress conditions. Dysregulation of autophagy has been linked to various diseases, including cancer, neurodegenerative disorders, and metabolic diseases .
Preparation Methods
The synthesis of GW837331X involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity. Industrial production methods may involve optimization of reaction parameters and scaling up the process to produce large quantities of the compound .
Chemical Reactions Analysis
GW837331X undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
GW837331X has several scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of ULK1 in autophagy and other cellular processes.
Biology: Employed in cellular assays to investigate the effects of ULK1 inhibition on autophagy and cell survival.
Medicine: Potential therapeutic applications in treating diseases associated with dysregulated autophagy, such as cancer and neurodegenerative disorders.
Industry: Utilized in high-throughput screening assays to identify new autophagy inhibitors and develop novel therapeutic agents .
Mechanism of Action
GW837331X exerts its effects by competitively inhibiting the ATP-binding site of ULK1. This inhibition prevents the phosphorylation of downstream targets, such as ATG13, and blocks the autophagic flux induced by amino acid starvation. The compound’s mechanism of action involves binding to specific residues within the ATP-binding site, thereby disrupting the kinase activity of ULK1 and inhibiting autophagy .
Comparison with Similar Compounds
GW837331X is similar to other ULK1 inhibitors, such as GW406108X. Both compounds exhibit sub-micromolar inhibitory concentrations for ULK1 and share similar structural features. GW837331X is unique in its selectivity and potency, making it a valuable tool for studying ULK1-mediated autophagy. Other similar compounds include MRT68921 and U-2, which also target ULK1 but may have different selectivity profiles and biological effects .
Properties
CAS No. |
774460-98-9 |
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Molecular Formula |
C22H20F3N5O3 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
5-methyl-7-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)imidazo[5,1-f][1,2,4]triazin-2-amine |
InChI |
InChI=1S/C22H20F3N5O3/c1-12-16-11-26-21(28-15-9-17(31-2)19(33-4)18(10-15)32-3)29-30(16)20(27-12)13-6-5-7-14(8-13)22(23,24)25/h5-11H,1-4H3,(H,28,29) |
InChI Key |
FGUYNCHKIOFPMS-UHFFFAOYSA-N |
SMILES |
CC1=C2C=NC(=NN2C(=N1)C3=CC(=CC=C3)C(F)(F)F)NC4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CC1=C2C=NC(=NN2C(=N1)C3=CC(=CC=C3)C(F)(F)F)NC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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